molecular formula C10H10N2O3 B8414885 2-((1-methyl-1H-indazol-6-yl)oxy)acetic acid

2-((1-methyl-1H-indazol-6-yl)oxy)acetic acid

Cat. No. B8414885
M. Wt: 206.20 g/mol
InChI Key: HEJOHBDTMWXDRI-UHFFFAOYSA-N
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Patent
US08940726B2

Procedure details

To a solution of NaH (146 mg, 6.06 mmol) in DMF (3 mL) was added 1-methyl-1H-indazol-6-ol (300 mg, 2.02 mmol) at 25° C. After stirring for 5 minutes, ethyl 2-bromoacetate (406 mg, 2.43 mmol) was added and stirred for 16 h at 25° C. The mixture was then diluted with water (50 mL) and washed with ethyl acetate (2×20 mL). The water layer was then acidified by adding with 2N HCL until pH3 and then extracted with ethylacetate (2×20 ml). The combined organic layers were washed with brine (30 mL), dried over Na2SO4 and concentrated to give the crude product (300 mg, 63.4%) as colorless oil. It was used in next step without further purification. LCMS (m/z): 207.1 (M+1).
Name
Quantity
146 mg
Type
reactant
Reaction Step One
Quantity
300 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
406 mg
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
63.4%

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH3:3][N:4]1[C:12]2[C:7](=[CH:8][CH:9]=[C:10]([OH:13])[CH:11]=2)[CH:6]=[N:5]1.Br[CH2:15][C:16]([O:18]CC)=[O:17]>CN(C=O)C.O>[CH3:3][N:4]1[C:12]2[C:7](=[CH:8][CH:9]=[C:10]([O:13][CH2:15][C:16]([OH:18])=[O:17])[CH:11]=2)[CH:6]=[N:5]1 |f:0.1|

Inputs

Step One
Name
Quantity
146 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
300 mg
Type
reactant
Smiles
CN1N=CC2=CC=C(C=C12)O
Name
Quantity
3 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
406 mg
Type
reactant
Smiles
BrCC(=O)OCC
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for 16 h at 25° C
Duration
16 h
WASH
Type
WASH
Details
washed with ethyl acetate (2×20 mL)
ADDITION
Type
ADDITION
Details
by adding with 2N HCL until pH3
EXTRACTION
Type
EXTRACTION
Details
extracted with ethylacetate (2×20 ml)
WASH
Type
WASH
Details
The combined organic layers were washed with brine (30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
CN1N=CC2=CC=C(C=C12)OCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 300 mg
YIELD: PERCENTYIELD 63.4%
YIELD: CALCULATEDPERCENTYIELD 72%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.